molecular formula C20H21ClN2O4S B2930913 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide CAS No. 921996-48-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide

Cat. No.: B2930913
CAS No.: 921996-48-7
M. Wt: 420.91
InChI Key: XTSQADWTXIXSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with a 2-chlorobenzenesulfonamide group. The allyl and dimethyl groups on the oxazepine ring contribute to conformational rigidity, while the 2-chloro substituent on the benzenesulfonamide may influence electronic properties and binding interactions.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSQADWTXIXSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S

It features a complex structure that includes a benzo[b][1,4]oxazepin core and a chlorobenzenesulfonamide moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities through mechanisms such as:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Interaction with Receptors : The presence of the oxazepin structure suggests possible interaction with neurotransmitter receptors, which can influence neurological activity.

Anticonvulsant Activity

Studies have shown that derivatives of oxazepin compounds can exhibit anticonvulsant properties. For instance, related compounds have demonstrated significant protective activity against seizures induced by models such as maximal electroshock (MES) and pentylenetetrazol (PTZ) at doses ranging from 30 to 100 mg/kg .

Table 1: Summary of Anticonvulsant Activity

CompoundModel UsedDose (mg/kg)ED50 (mg/kg)Protective Index
Compound AMES10015.2>13
Compound BPTZ3023.4>25.6
N-(5-allyl...)MES/ PTZ30 - 100TBDTBD

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of oxazepin and evaluated their biological activities. Among them, certain derivatives exhibited promising anticonvulsant effects comparable to established medications like phenytoin and carbamazepine .
  • In Vivo Studies : In vivo testing on animal models has indicated that modifications to the oxazepin structure can enhance anticonvulsant potency while reducing toxicity .
  • Docking Studies : Computational docking studies have suggested that these compounds may interact with voltage-gated sodium channels and GABA receptors, which are critical in seizure modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide with three structurally related sulfonamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type
This compound (Target) Not available C₂₀H₂₀ClN₂O₄S* ~419.6** 2-chlorobenzenesulfonamide
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide 921996-45-4 C₂₀H₂₀F₂N₂O₄S 422.4 2,5-difluorobenzenesulfonamide
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide 922123-66-8 C₂₀H₂₀F₂N₂O₄S 422.4 2,4-difluorobenzenesulfonamide
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide 922123-99-7 C₂₁H₂₃ClN₂O₄S 434.9 1-(2-chlorophenyl)methanesulfonamide

Calculated molecular formula based on structural analogy.
*
Estimated molecular weight derived from constituent atomic masses.

Key Structural and Functional Differences:

Substituent Effects on Molecular Weight :

  • The 2-chlorobenzenesulfonamide derivative (target) has a lower molecular weight (~419.6 g/mol) compared to difluorobenzenesulfonamide analogs (422.4 g/mol), as chlorine (35.5 g/mol) replaces two fluorine atoms (19 g/mol each) .
  • The methanesulfonamide derivative (CAS 922123-99-7) has a higher molecular weight (434.9 g/mol) due to the additional methyl group and chlorine substitution .

Methanesulfonamide lacks the aromatic ring present in benzenesulfonamides, which may reduce π-π stacking interactions but improve metabolic stability .

Spatial and Conformational Features :

  • The allyl and dimethyl groups on the oxazepine core are conserved across all compounds, suggesting similar conformational constraints.
  • 2,4-difluoro and 2,5-difluoro isomers (CAS 922123-66-8 and 921996-45-4) demonstrate how substituent positioning impacts steric and electronic profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the benzo[b][1,4]oxazepin-4-one core in this compound?

  • Methodological Answer : The benzo[b][1,4]oxazepin-4-one scaffold can be synthesized via cyclization of precursor amines and carbonyl derivatives. For example, a Pd-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates has been reported for similar heterocycles. This method avoids toxic CO gas and achieves yields >70% under mild conditions (80°C, 12h) . Alternative routes include acid-catalyzed intramolecular lactamization of amino-alcohol intermediates, though this may require harsh conditions (e.g., H₂SO₄, reflux, 24h) and yields ≤60% .

Q. How can researchers optimize the sulfonamide coupling step to improve purity and yield?

  • Methodological Answer : The sulfonamide bond formation between 2-chlorobenzenesulfonyl chloride and the amino-substituted oxazepine intermediate is critical. Use anhydrous dichloromethane (DCM) as the solvent, triethylamine (2.5 eq) as the base, and maintain temperatures at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride). Purify the crude product via column chromatography (SiO₂, hexane/EtOAc 3:1) to achieve ≥95% purity. Yields typically range from 65–85% depending on the stoichiometric control of the sulfonyl chloride .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., allyl group at C5, dimethyl groups at C3). Key signals: δ 5.8–6.1 ppm (allyl protons), δ 1.4–1.6 ppm (geminal dimethyl groups).
  • HRMS : Confirm molecular formula (e.g., C₂₀H₂₂ClN₂O₄S requires m/z 421.0954 [M+H]⁺).
  • HPLC : Purity assessment using a C18 column (MeCN/H₂O 70:30, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the allyl and dimethyl groups on bioactivity?

  • Methodological Answer :

  • Synthetic Analogues : Prepare derivatives with substituent variations (e.g., replacing allyl with propargyl or removing dimethyl groups).
  • Biological Assays : Test analogues against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays (IC₅₀ determination).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to analyze steric/electronic effects of substituents on binding affinity. For example, the allyl group may enhance hydrophobic interactions in enzyme pockets, while dimethyl groups reduce conformational flexibility .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide-containing heterocycles?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles.

  • Standardized Protocols : Use validated assays (e.g., NIH’s NCATS guidelines for cytotoxicity screening).
  • Impurity Profiling : Analyze batch-to-batch variations via LC-MS to identify bioactive impurities (e.g., residual Pd catalysts in Pd-catalyzed syntheses).
  • Dose-Response Curves : Perform triplicate experiments with 10-dose IC₅₀ determinations to account for variability. For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility or compound solubility .

Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Catalyst Optimization : Replace homogeneous Pd catalysts with heterogeneous alternatives (e.g., Pd/C) to simplify recovery and reduce metal contamination.
  • Crystallization Techniques : Use solvent-antisolvent systems (e.g., EtOAc/heptane) to isolate the product with >99% enantiomeric excess (ee).
  • Process Analytics : Implement in-line FTIR to monitor reaction progress and detect intermediates prone to racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.